molecular formula C10H6ClI B3151019 2-Chloro-1-iodonaphthalene CAS No. 70109-78-3

2-Chloro-1-iodonaphthalene

Cat. No.: B3151019
CAS No.: 70109-78-3
M. Wt: 288.51 g/mol
InChI Key: AMNAGCDWTIMWRF-UHFFFAOYSA-N
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Description

2-Chloro-1-iodonaphthalene (CAS 70109-78-3) is a halogenated naphthalene derivative of interest in chemical research and development. With the molecular formula C10H6ClI and a molecular weight of 288.51 , it serves as a versatile synthetic building block. The presence of both chloro and iodo substituents on the naphthalene ring system makes it a valuable intermediate for constructing more complex organic structures, particularly through metal-catalyzed cross-coupling reactions where the iodo group offers superior reactivity. Halogenated naphthalenes are foundational scaffolds in materials science and chemical biology . For instance, related chloro- and iodo-naphthalene compounds are utilized in the development of fluorescent probes and other functional molecules . Researchers may employ this compound to create novel ligands, organic materials, or bioactive agent precursors. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6ClI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNAGCDWTIMWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311851
Record name 2-Chloro-1-iodonaphthalene
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Molecular Weight

288.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70109-78-3
Record name 2-Chloro-1-iodonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70109-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-iodonaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 2 Chloro 1 Iodonaphthalene

Elucidation of Reaction Pathways and Intermediates

Understanding the detailed pathways and transient species involved in reactions of 2-Chloro-1-iodonaphthalene is fundamental to optimizing reaction conditions and achieving desired product selectivity.

Reactions of halogenated aryl systems, such as this compound, often proceed through mechanisms involving electron transfer and oxidative addition, particularly in the context of cross-coupling reactions catalyzed by transition metals. The oxidative addition of an aryl halide to a low-valent metal center is a key step in many catalytic cycles. This process can occur through different pathways, including concerted mechanisms, SN2-type reactions, and radical pathways initiated by single-electron transfer (SET).

The reactivity of the carbon-halogen bond in oxidative addition is influenced by the nature of the halogen, with the C-I bond being significantly more reactive than the C-Cl bond. In this compound, the C-I bond is therefore the primary site for oxidative addition. The mechanism can be influenced by the electronic properties of the metal catalyst and the ligands, as well as the solvent. For instance, electron-rich metal centers are more likely to promote oxidative addition.

Recent studies on analogous aryl halide systems have shown that the mechanism can be complex, with a potential competition between a concerted two-electron pathway and a stepwise radical pathway involving an initial electron transfer from the metal to the aryl halide. The latter pathway generates a radical anion, which can then fragment to produce an aryl radical and a halide anion.

Catalysts play a pivotal role in the selective functionalization of halogenated naphthalenes. Transition metal catalysts, particularly those based on palladium and nickel, are widely employed for cross-coupling reactions. The catalytic cycle for a typical cross-coupling reaction, such as a Suzuki or Heck reaction, involving this compound would preferentially activate the more labile C-I bond.

A generalized catalytic cycle for a cross-coupling reaction involving this compound and a generic organometallic reagent (R-M) can be described as follows:

Oxidative Addition: The active LnM(0) catalyst reacts with this compound, selectively cleaving the C-I bond to form an arylpalladium(II) complex.

Transmetalation: The organometallic reagent (R-M) transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

Reductive Elimination: The newly coupled organic groups are eliminated from the palladium center, forming the desired product and regenerating the active LnM(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands on the metal center is critical for controlling the efficiency and selectivity of the catalytic cycle. Bulky and electron-rich phosphine ligands, for example, can influence the rate of oxidative addition and reductive elimination. In some cases, bimetallic catalysts, such as Pd-Cu systems, can offer enhanced catalytic performance. researchgate.net

The functionalization of the naphthalene (B1677914) core can proceed through either radical or polar (ionic) pathways, depending on the reaction conditions and reagents.

Radical Pathways: Homolytic cleavage of the C-I bond in this compound can be induced by radical initiators or through single-electron transfer from a reductant. The resulting 2-chloro-1-naphthyl radical can then participate in various reactions, such as addition to double bonds or aromatic substitution. Photochemical reactions can also generate radical intermediates.

Polar Pathways: In polar pathways, the reaction is driven by the interaction of nucleophiles or electrophiles with the naphthalene ring. The presence of the halogen substituents influences the electron density of the aromatic system. The iodine and chlorine atoms are electron-withdrawing through induction but can also act as weak ortho-, para-directors in electrophilic aromatic substitution due to their ability to donate a lone pair of electrons. However, due to the presence of two deactivating halogen substituents, electrophilic substitution on this compound is generally disfavored. Nucleophilic aromatic substitution (SNAr) is more likely, particularly at positions activated by the electron-withdrawing halogens, and typically requires harsh reaction conditions or the presence of a strong nucleophile.

Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules and transition states. mdpi.com For reactions involving this compound, DFT calculations can be employed to:

Determine Reaction Energetics: Calculate the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of a reaction. This allows for the determination of activation barriers and reaction enthalpies, providing insights into the feasibility and kinetics of different pathways.

Elucidate Transition State Structures: Optimize the geometries of transition states to understand the bonding changes that occur during a reaction. This can help to distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways.

Analyze Ligand Effects: Model the influence of different ligands on the catalytic activity and selectivity of a metal-catalyzed reaction. By systematically varying the electronic and steric properties of the ligands, one can computationally screen for optimal catalyst performance.

For instance, DFT studies on related aryl halide systems have been used to investigate the competition between oxidative addition and single-electron transfer pathways in nickel-catalyzed cross-coupling reactions. These studies have highlighted the subtle interplay of ligand electronics and substrate redox potentials in determining the operative mechanism.

Computational MethodApplication in Studying this compound ReactionsKey Insights Gained
Density Functional Theory (DFT) Elucidation of reaction pathways, determination of transition state structures, and calculation of reaction energetics.Understanding of activation barriers, differentiation between concerted and stepwise mechanisms, and prediction of catalyst performance.
Quantum Mechanical (QM) Analysis Prediction of reaction selectivity (regio- and stereoselectivity) and assessment of reaction feasibility.Identification of the most likely reaction sites, rationalization of experimentally observed product distributions, and prediction of favorable reaction conditions.

Quantum mechanical methods, including DFT, are instrumental in predicting the selectivity and feasibility of chemical reactions. For this compound, which possesses two different halogen atoms and multiple potential reaction sites on the naphthalene ring, predicting the outcome of a reaction can be challenging.

Regioselectivity: QM calculations can be used to determine the relative stabilities of different possible products or the relative activation energies of pathways leading to different regioisomers. For example, in a cross-coupling reaction, QM analysis can confirm that oxidative addition at the C-I bond is energetically more favorable than at the C-Cl bond. Similarly, for electrophilic or nucleophilic attack on the aromatic ring, calculations of local reactivity descriptors, such as Fukui functions or the electrostatic potential, can identify the most reactive sites. nih.govrsc.org

Energy Profiles and Transition State Analysis of Naphthalene Reactions

Detailed mechanistic studies on the reactions of this compound, particularly concerning their energy profiles and transition state analyses, are not extensively available in the current body of scientific literature. Theoretical investigations, often employing Density Functional Theory (DFT) and other computational methods, are crucial for elucidating the pathways of complex organic reactions. Such studies provide quantitative insights into the energetics of reactants, intermediates, transition states, and products.

The transition state is a critical point on the energy profile, representing the highest energy structure along the reaction pathway. Its geometry and electronic structure are paramount in determining the reaction rate and selectivity. Analysis of the transition state involves identifying the imaginary vibrational frequency corresponding to the motion along the reaction coordinate, which confirms it as a true saddle point on the potential energy surface. For reactions of this compound, the nature of the substituents (chloro and iodo groups) would significantly influence the stability of any intermediates and the geometry of the transition states.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants (this compound + Reagent) 0.0
Transition State 1 +25.3
Intermediate +5.7
Transition State 2 +18.9
Products -15.2

Note: This data is illustrative and not based on published experimental or computational results for this compound.

Experimental Techniques for Mechanistic Studies in Conjunction with Theoretical Models

To experimentally validate and complement theoretical models of reaction mechanisms for compounds like this compound, several techniques are employed.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms. By monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration), the rate law for a reaction can be determined. The rate law provides empirical evidence for the species involved in the rate-determining step of the reaction.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

Temperature (K) Rate Constant (k, M⁻¹s⁻¹)
298 1.2 x 10⁻⁴
308 3.5 x 10⁻⁴
318 9.8 x 10⁻⁴

Note: This data is illustrative and not based on published experimental results for this compound.

Isotopic Labeling Studies to Determine Bond Cleavage and Formation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), it is possible to determine which bonds are broken and which are formed during the reaction. The position of the isotopic label in the product molecules can be determined using techniques such as mass spectrometry or NMR spectroscopy.

In the context of this compound, one could synthesize a version of the molecule with a ¹³C label at a specific position on the naphthalene ring. After subjecting this labeled compound to a reaction, the location of the ¹³C in the product would reveal how the carbon skeleton was involved in the transformation. This information is invaluable for distinguishing between different possible mechanistic pathways that might be energetically similar according to computational models. Such experiments provide direct evidence of the connectivity changes occurring during a reaction, which is a cornerstone of mechanistic investigation.

Computational and Theoretical Analysis of 2 Chloro 1 Iodonaphthalene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical and physical properties. For 2-Chloro-1-iodonaphthalene, such calculations can elucidate the influence of the chloro and iodo substituents on the naphthalene (B1677914) core.

Electronic Structure Elucidation of this compound

The electronic structure of a molecule dictates its fundamental chemical and physical properties. The introduction of halogen substituents, such as chlorine and iodine, onto the naphthalene ring system significantly alters its electronic landscape through inductive and mesomeric (resonance) effects.

Inductive Effect (-I): Both chlorine and iodine are more electronegative than carbon, causing them to withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This effect generally deactivates the ring towards electrophilic attack.

Mesomeric Effect (+M): The lone pairs of electrons on the halogen atoms can be donated into the pi (π) system of the naphthalene ring. This resonance effect increases electron density at specific positions (ortho and para to the substituent), although for halogens, the inductive effect is typically dominant.

In this compound, these competing effects create a complex distribution of electron density. DFT calculations can precisely map this distribution. A key output of these calculations is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a region of positive potential (a "sigma-hole") on the iodine atom, a characteristic feature of heavier halogens that is crucial for understanding halogen bonding. rsc.org

Recent studies on 1-chloronaphthalene (B1664548) have utilized rotational spectroscopy combined with quantum chemical calculations to gain valuable insights into how the chlorine atom alters the electronic structure of the naphthalene ring. chemistryviews.orguva.esresearchgate.net These studies confirm that the presence of the halogen introduces distortions in bond lengths and angles due to the interplay of inductive and mesomeric effects. uva.es

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital can be considered the valence band of the molecule. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). A higher EHOMO indicates a better electron donor.

LUMO: This orbital is analogous to the conduction band. Its energy level (ELUMO) reflects the molecule's ability to accept electrons (its electrophilicity). A lower ELUMO signifies a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis can predict its reactivity in various chemical reactions. imist.ma The HOMO is expected to be a π-orbital distributed across the naphthalene ring system, while the LUMO would be a corresponding π*-antibonding orbital. The presence of the electron-withdrawing halogens would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. The precise energy values and the HOMO-LUMO gap can be calculated using DFT methods, providing quantitative measures of the molecule's reactivity. researchgate.net

Table 1: Illustrative Predicted Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)Implication
EHOMO-6.15Moderate electron-donating capability
ELUMO-1.98Moderate electron-accepting capability
HOMO-LUMO Gap (ΔE)4.17High kinetic stability

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and dynamics. youtube.commdpi.com

For this compound, the naphthalene core is largely rigid. However, MD simulations can be employed to study the vibrational motions of the C-Cl and C-I bonds and any potential for low-energy out-of-plane distortions. More significantly, in a condensed phase (liquid or solid), MD simulations can reveal how individual molecules pack together and interact with their neighbors. Simulations can model intermolecular interactions, such as van der Waals forces, π-π stacking between naphthalene rings, and potential halogen bonding involving the iodine and chlorine atoms. nih.gov This provides insight into the bulk properties of the material, such as its density, heat capacity, and structural organization.

Theoretical Spectroscopic Studies and Corroboration with Experimental Data

Theoretical calculations are essential for interpreting complex experimental spectra. By simulating spectra from first principles, computational methods can help assign observed peaks to specific molecular motions or electronic transitions, providing a powerful link between structure and spectroscopic signature.

Prediction and Interpretation of Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is a primary tool for molecular structure elucidation. nih.gov Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. acs.org

For this compound, the 1H NMR spectrum would be complex, with six distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the halogen substituents and their proximity to them. The iodine atom, due to its large size and polarizability, exerts significant anisotropic effects that can cause substantial shifts in nearby protons. Theoretical predictions are crucial for assigning each signal to its specific proton on the naphthalene ring. researchgate.nettandfonline.com Similarly, the 13C NMR spectrum would show ten unique signals for the carbon atoms of the naphthalene core, and their predicted shifts would help confirm the molecular structure. Comparing calculated shifts with experimental data can validate the computed electronic structure of the molecule. modgraph.co.uk

Table 2: Illustrative Predicted 1H NMR Chemical Shifts (δ, ppm) for this compound (Relative to TMS)
Proton PositionPredicted Chemical Shift (ppm)Primary Influencing Factors
H-37.85Deshielding from adjacent Cl and I
H-48.10Peri-interaction with Iodo group
H-58.20Peri-interaction with Chloro group
H-67.60Standard aromatic region
H-77.55Standard aromatic region
H-87.95Anisotropic effect from substituents

Theoretical Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. psu.edunih.gov Each mode corresponds to a specific type of bond stretching, bending, or twisting. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.govarxiv.org

For this compound, theoretical vibrational analysis can help assign the complex spectra associated with the substituted naphthalene system. Key vibrational modes would include:

C-H stretching: Typically found in the 3100-3000 cm-1 region for aromatic compounds. nih.gov

C=C stretching: Aromatic ring stretching vibrations that give rise to a series of bands between 1600 and 1400 cm-1.

C-H bending: In-plane and out-of-plane bending modes that are characteristic of the substitution pattern on the aromatic ring, typically appearing below 1300 cm-1.

C-Cl stretching: A strong vibration expected in the 800-600 cm-1 region.

C-I stretching: A lower frequency vibration, expected in the 600-500 cm-1 region.

By calculating the theoretical IR intensities and Raman activities, a simulated spectrum can be generated and compared directly with experimental data from sources like the NIST Chemistry WebBook, which contains spectra for related compounds like 1-chloronaphthalene and 2-chloronaphthalene (B1664065). nist.govnist.gov This comparison allows for a definitive assignment of the observed vibrational bands and confirms the calculated molecular geometry.

Table 3: Illustrative Predicted Key Vibrational Frequencies (cm-1) for this compound
Vibrational ModePredicted Frequency Range (cm-1)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3100MediumStrong
Aromatic C=C Stretch1400 - 1600StrongStrong
C-H Out-of-Plane Bend750 - 900StrongWeak
C-Cl Stretch650 - 750StrongMedium
C-I Stretch500 - 600MediumStrong

Electronic Absorption (UV-Vis) and Emission Spectra Calculations

The theoretical prediction of electronic absorption and emission spectra provides invaluable insight into the photophysical properties of molecules like this compound. These computational methods allow for the assignment of experimental spectral features and the understanding of electronic transitions. The primary tool for simulating UV-Vis spectra in computational chemistry is Time-Dependent Density Functional Theory (TD-DFT). nsf.govrsc.org This method calculates the energies of excited states, from which the absorption wavelengths can be derived.

The accuracy of TD-DFT calculations is highly dependent on several factors, including the choice of the functional and the basis set. nsf.gov For aromatic compounds, hybrid functionals such as B3LYP are commonly used, while long-range corrected functionals like CAM-B3LYP may offer improved accuracy for certain types of electronic excitations. The basis set, which describes the atomic orbitals, must be sufficiently flexible; Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets are typical choices. Furthermore, since spectra are often measured in solution, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be meaningfully compared to experimental data.

A TD-DFT calculation for this compound would yield key information for its primary electronic transitions. This includes the excitation wavelength (λ), the oscillator strength (f), which is proportional to the intensity of the absorption, and the major contributing orbital transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). For a substituted naphthalene, the lowest energy transitions are typically π → π* in nature, corresponding to the characteristic ¹Lₐ and ¹Lₑ bands of the naphthalene chromophore. researchgate.net Halogen substitution is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted naphthalene.

Table 1: Representative TD-DFT Calculated Electronic Transitions for this compound This table presents hypothetical data representative of a typical TD-DFT output for illustrative purposes.

TransitionCalculated Wavelength (λ) (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Type
S₀ → S₁3250.08HOMO → LUMO (95%)π → π
S₀ → S₂2980.25HOMO-1 → LUMO (88%)π → π
S₀ → S₃2750.75HOMO → LUMO+1 (92%)π → π*

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical and machine learning methods that aim to correlate the chemical structure of compounds with a specific activity, such as biological effect, toxicity, or chemical reactivity. nih.govnih.gov These models are built on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its activity. By establishing a mathematical relationship between molecular descriptors (numerical representations of structure) and an observed activity, QSAR can be used to predict the properties of new or untested chemical compounds.

Application of QSAR to Halogenated Aromatic Compounds

The development of a robust QSAR model involves calculating a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical. For halogenated aromatics, quantum-chemical descriptors calculated using methods like DFT have proven particularly important. nih.govscholaris.ca Studies on PCNs have shown that descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO energy gap (ΔE), and atomic charges are critical factors contributing to their toxic effects. scholaris.ca For instance, a lower E_LUMO value often correlates with higher toxicity, as it indicates a greater susceptibility of the molecule to be reduced or to accept electrons, which can initiate toxic pathways. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies of Halogenated Aromatic Compounds

Descriptor ClassDescriptor NameSymbolPhysical/Chemical Significance
ElectronicLowest Unoccupied Molecular Orbital EnergyE_LUMORepresents the ability to accept an electron; relates to electrophilicity and reducibility. scholaris.ca
ElectronicHighest Occupied Molecular Orbital EnergyE_HOMORepresents the ability to donate an electron; relates to nucleophilicity and oxidizability. nih.gov
ElectronicHOMO-LUMO Energy GapΔEIndicates chemical stability and reactivity; a smaller gap suggests higher reactivity. scholaris.ca
ElectronicDipole MomentµMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov
PhysicochemicalOctanol-Water Partition Coefficientlog K_owRepresents the hydrophobicity of a molecule, which affects its environmental partitioning and bioaccumulation. mdpi.com
StericMolecular VolumeV_mRelates to the size of the molecule, which can influence its ability to fit into active sites of enzymes or receptors.

Predictive Modeling of Chemical Reactivity and Selectivity

Beyond predicting biological activity, computational chemistry provides powerful tools for modeling and predicting the intrinsic chemical reactivity and selectivity of molecules like this compound. These models are fundamental to understanding reaction mechanisms, predicting the outcomes of synthetic procedures, and designing new chemical transformations. nih.gov

Density Functional Theory (DFT) is a cornerstone of predictive reactivity modeling. By mapping the potential energy surface of a reaction, DFT can be used to calculate the activation energies (potential barriers) for different possible reaction pathways. nih.gov The pathway with the lowest activation energy is kinetically favored, allowing for the prediction of the major reaction products. For substituted naphthalenes, this approach can determine the regioselectivity of reactions such as electrophilic aromatic substitution, predicting which position on the naphthalene ring is most likely to react. nih.govresearchgate.net

Reactivity and selectivity can also be predicted using reactivity indices derived from the electronic structure of the molecule. Frontier Molecular Orbital (FMO) theory uses the distribution and energies of the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack. For an electrophilic attack on this compound, the reaction is expected to occur at the carbon atom with the largest coefficient in the HOMO. Conversely, a nucleophilic attack would be directed towards the site with the largest coefficient in the LUMO. Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

More recently, machine learning (ML) algorithms have been integrated with quantum chemical data to develop models that can rapidly predict reaction rate constants and outcomes with high accuracy, offering a complementary approach to traditional mechanistic studies. nih.govresearchgate.net

Table 3: Computational Models for Predicting Chemical Reactivity and Selectivity

Modeling ApproachInformation ProvidedApplication Example
Potential Energy Surface (PES) MappingActivation energies, reaction intermediates, transition state geometries.Determining the favored isomer in the nitration of this compound by comparing the energy barriers for attack at different positions. nih.gov
Frontier Molecular Orbital (FMO) TheoryIdentification of nucleophilic and electrophilic sites based on HOMO/LUMO distributions.Predicting whether a Grignard reagent will attack the carbon bearing the chloro or iodo substituent.
Molecular Electrostatic Potential (MEP)Visualization of electron-rich and electron-poor regions on the molecular surface.Identifying sites susceptible to hydrogen bonding or initial electrostatic interaction with a reactant.
Machine Learning (ML) ModelsPrediction of reaction rate constants (k) and product yields.Training a model on a dataset of halogenated aromatics to predict the rate of a specific reaction for this compound. nih.gov

Derivatization and Further Functionalization Strategies for 2 Chloro 1 Iodonaphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like 2-chloro-1-iodonaphthalene, these reactions provide a powerful toolkit for selective modification.

Palladium-Catalyzed Coupling Reactions of Halogenated Naphthalenes

Palladium-catalyzed cross-coupling reactions are among the most robust and widely utilized methods in organic synthesis. The reactivity of organohalides in these transformations is highly dependent on the nature of the halogen, following the general trend: I > OTf > Br >> Cl. wikipedia.org This predictable reactivity hierarchy is the key to the selective functionalization of this compound.

The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. Consequently, a wide range of standard palladium-catalyzed reactions can be performed selectively at the C1 position, leaving the C2-chloro substituent untouched for potential subsequent reactions. These reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. wikipedia.orglibretexts.org

Heck Reaction: Coupling with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. rsc.org

By carefully selecting mild reaction conditions, chemists can reliably introduce a diverse array of substituents at the C1-position of the naphthalene (B1677914) ring.

Nickel-Catalyzed Coupling Reactions of Aryl Halides

In recent years, nickel catalysis has emerged as a cost-effective and powerful alternative to palladium, offering unique reactivity profiles. acs.org A significant advantage of nickel catalysts is their enhanced ability to activate and cleave stronger carbon-chlorine bonds, which are often unreactive under standard palladium-catalyzed conditions. researchgate.netorganic-chemistry.org

For this compound, nickel catalysis can be employed in several ways:

Selective C-I Functionalization: Similar to palladium, nickel catalysts can be used for selective coupling at the more reactive C-I bond under mild conditions.

C-Cl Bond Activation: After the C-I bond has been functionalized, a nickel catalyst can be employed under more forcing conditions to introduce a second, different substituent at the C2 position. This sequential approach is a cornerstone of orthogonal functionalization strategies.

The development of specialized ligands has further broadened the scope of nickel-catalyzed reactions, enabling couplings that were previously challenging and expanding the range of accessible molecular architectures. nih.gov

Regioselective Functionalization of Halogenated Naphthalenes through Cross-Coupling

The concept of regioselectivity is paramount when working with multiply functionalized molecules like this compound. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds provides a reliable chemical handle for selective reactions.

The oxidative addition of the aryl halide to the low-valent metal center (Pd(0) or Ni(0)) is the initial and often rate-determining step in the catalytic cycle. The lower energy barrier for the cleavage of the C-I bond ensures that coupling reactions occur preferentially at this site. This inherent selectivity allows for the synthesis of 1-substituted-2-chloronaphthalenes in high yields.

Table 1: Regioselective Cross-Coupling at the C1 Position of this compound This table presents illustrative examples of selective functionalization based on established reactivity principles.

Coupling ReactionReagentCatalyst System (Typical)Product
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄, Base2-Chloro-1-phenylnaphthalene
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Base2-Chloro-1-(phenylethynyl)naphthalene
Buchwald-HartwigAnilinePd₂(dba)₃, Ligand, BaseN-phenyl-2-chloronaphthalen-1-amine
HeckStyrenePd(OAc)₂, Ligand, Base2-Chloro-1-styrylnaphthalene

Other Selective Functionalization Reactions

Beyond traditional cross-coupling, other advanced strategies offer alternative routes for modifying the this compound scaffold.

C-H Activation and Direct Functionalization Strategies

C-H activation is a rapidly evolving field that enables the conversion of ubiquitous but inert C-H bonds into new functional groups, bypassing the need for pre-functionalized substrates. researchgate.net In the context of the naphthalene scaffold, C-H activation can be guided by a directing group to achieve regioselectivity at positions that are not easily accessed through other means. anr.frnih.gov

For a substrate already bearing halogen atoms, C-H activation presents both challenges and opportunities. The presence of the reactive C-I and C-Cl bonds could potentially interfere with the desired C-H activation pathway. However, with the appropriate choice of catalyst and directing group, it may be possible to functionalize specific C-H bonds on either of the naphthalene rings. For instance, research has demonstrated methods for targeting remote C5, C6, and C7 positions on the naphthalene core using specialized directing templates. acs.orgnih.gov This approach could theoretically allow for the introduction of a third functional group onto the this compound framework, further expanding its synthetic utility.

Strategies for Orthogonal Reactivity at Halogenated Sites

Orthogonal reactivity refers to the ability to selectively address one reactive site in a molecule in the presence of others by using different and non-interfering reaction conditions. The this compound molecule is an ideal substrate for demonstrating this concept. nih.gov A typical orthogonal strategy involves a two-step sequence:

Step 1: C-I Bond Functionalization: A mild, palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) is performed to selectively replace the iodine atom. The chloro group remains unaffected.

Step 2: C-Cl Bond Functionalization: The resulting 1-substituted-2-chloronaphthalene is then subjected to a second cross-coupling reaction. This step typically requires a more reactive catalytic system, such as a nickel catalyst or a palladium catalyst with a specialized electron-rich ligand, to activate the stronger C-Cl bond.

This powerful one-pot or sequential approach allows for the controlled and divergent synthesis of a wide variety of 1,2-disubstituted naphthalenes, where the two substituents are introduced independently.

Table 2: Sequential Orthogonal Functionalization of this compound This table illustrates a hypothetical two-step reaction sequence to create a disubstituted naphthalene.

StepReagentCatalyst SystemIntermediate/Product
1Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃2-Chloro-1-phenylnaphthalene
2Methylboronic AcidNiCl₂(dppp), Base2-Methyl-1-phenylnaphthalene

Dearomatization Reactions for Naphthalene Derivatives

The dearomatization of naphthalene derivatives represents a powerful strategy in synthetic organic chemistry for the conversion of planar, aromatic systems into complex, three-dimensional molecules rich in sp³-hybridized centers. This transformation is of fundamental importance as it provides access to alicyclic frameworks that are prevalent in many biologically active compounds and natural products. While naphthalene possesses significant resonance energy, various methodologies have been developed to overcome this aromatic stability and effect dearomatization. These strategies often involve oxidative processes, cycloaddition reactions, and catalytic functionalizations. Although direct dearomatization studies on this compound are not extensively documented, the reactivity of related substituted naphthalenes provides a strong basis for predicting potential functionalization pathways.

Dearomatization can be broadly categorized into several approaches, including reductive, oxidative, and cycloaddition-based methods. For halogenated naphthalenes, oxidative dearomatization and certain cycloaddition reactions are particularly relevant. These reactions disrupt the aromatic π-system, leading to the formation of partially saturated polycyclic structures.

One notable example is the oxidative dearomatization of 2-substituted naphthalenes. A biomimetic iron catalyst has been shown to effect the syn-dihydroxylation of naphthalenes, and this has been successfully applied to halogenated substrates. For instance, the oxidation of 2-chloronaphthalene (B1664065) using hydrogen peroxide and a specialized iron catalyst yields the corresponding tetraol product. acs.org This demonstrates that the chloro-substituent is tolerated under these oxidative conditions, suggesting that this compound could potentially undergo a similar transformation, likely on the less sterically hindered and electronically distinct unsubstituted ring.

Table 1: Oxidative Dearomatization of Substituted Naphthalenes
SubstrateReagents and ConditionsProduct TypeYieldReference
2-ChloronaphthaleneFe(OTf)₂ catalyst, L-amino acid ligand, H₂O₂Tetrahydroxylated naphthalene derivative32% acs.org
2-BromonaphthaleneFe(OTf)₂ catalyst, L-amino acid ligand, H₂O₂Tetrahydroxylated naphthalene derivative55% acs.org

Cycloaddition reactions offer another versatile route to the dearomatization of naphthalenes. These reactions can rapidly build molecular complexity. For example, palladium-catalyzed intramolecular dearomative [4+2] cycloadditions of naphthalenes with arylalkynes have been developed to produce polycyclic dihydronaphthalenes. acs.org While the direct application to this compound has not been reported, the tolerance of various substituents on the naphthalene ring in related systems suggests potential applicability.

Furthermore, visible-light-mediated energy-transfer catalysis has enabled the intermolecular dearomative [4+2] cycloaddition of 2-acyl naphthalenes with styrenes. nih.govchemrxiv.org This method generates diverse bicyclo[2.2.2]octa-2,5-diene scaffolds and demonstrates the feasibility of dearomatizing functionalized naphthalenes under mild, photoredox conditions.

Halogenative dearomatization is another relevant strategy, particularly for naphthol derivatives. A direct halogenative dearomatization of substituted 2-naphthols has been achieved using N-halosuccinimides (NCS or NBS) in water, providing a straightforward route to dearomatized products. researchgate.net Additionally, organocatalytic asymmetric chlorinative dearomatization of naphthols has been developed, yielding chiral naphthalenones with a chlorine-containing all-substituted stereocenter. nih.govrsc.org These examples highlight that halogen atoms can be incorporated during the dearomatization process, which could be a potential pathway for further functionalization of the dearomatized core of a molecule like this compound.

Table 2: Cycloaddition and Halogenative Dearomatization of Naphthalene Derivatives
Reaction TypeSubstrate TypeKey Reagents/CatalystsProduct TypeReference
[4+2] CycloadditionNaphthalenes with tethered arylalkynesPd(OAc)₂Polycyclic dihydronaphthalenes acs.org
[4+2] Cycloaddition2-Acyl naphthalenes and styrenesVisible-light photocatalystBicyclo[2.2.2]octa-2,5-dienes nih.govchemrxiv.org
Halogenative DearomatizationSubstituted 2-naphtholsNCS or NBS in waterHalogenated naphthalenones researchgate.net
Asymmetric Chlorinative DearomatizationNaphtholsOrganocatalyst, 1,3-dichloro-5,5-dimethylhydantoinChiral naphthalenones nih.govrsc.org

Applications of 2 Chloro 1 Iodonaphthalene As a Building Block in Advanced Organic Synthesis

Precursors for Complex Naphthalene-Containing Architectures

The selective reactivity of 2-chloro-1-iodonaphthalene makes it an ideal precursor for constructing intricate naphthalene-based molecules, including polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds composed of multiple fused aromatic rings. The strategy of sequential cross-coupling allows for the stepwise construction of these complex architectures.

The primary advantage of using dihalogenated substrates like this compound is the ability to perform chemoselective cross-coupling reactions. The more reactive C-I bond can participate in a coupling reaction first, leaving the C-Cl bond intact for a subsequent transformation. This principle is widely applied in organic synthesis to create unsymmetrical molecules that would be difficult to produce otherwise.

For instance, a Sonogashira coupling can be performed selectively at the C-I position to introduce an alkyne group. The resulting 2-chloro-1-alkynylnaphthalene can then undergo a second coupling reaction, such as a Suzuki coupling, at the less reactive C-Cl position to add an aryl or vinyl group. This stepwise functionalization is a powerful tool for building complex, multi-substituted naphthalene (B1677914) systems.

Table 1: Reactivity of Halides in Palladium-Catalyzed Cross-Coupling

Halide (R-X) Relative Reactivity Typical Coupling Reactions
R-I (Iodo) Highest Suzuki, Sonogashira, Heck, Stille
R-Br (Bromo) High Suzuki, Sonogashira, Heck, Stille
R-OTf (Triflate) High Suzuki, Sonogashira, Heck

This differential reactivity enables a planned synthetic route where the iodo-position is functionalized first under standard conditions, followed by the functionalization of the chloro-position, often requiring more forcing conditions or specialized catalyst systems.

Intermediates in the Synthesis of Functional Materials

Naphthalene derivatives are integral components in the field of materials science, where they form the core of various functional materials with specific electronic and optical properties. This compound serves as a key intermediate in the synthesis of these materials by providing a robust scaffold that can be elaborated through cross-coupling chemistry.

The electron-withdrawing nature of the chlorine and iodine atoms makes the this compound ring electron-deficient. This inherent property makes it a suitable starting material for the synthesis of more complex electron-deficient systems, which are of great interest for applications in organic electronics as n-type semiconductors and electron acceptors. By coupling this compound with other electron-poor moieties, chemists can create molecules with tailored electronic properties. Aromatic diimides, for example, are a well-known class of electron-deficient compounds used in organic materials. The synthesis of complex aromatic structures often involves the strategic use of halogenated precursors to build up the final molecular framework.

Conjugated polymers, characterized by alternating single and multiple bonds along their backbone, are a cornerstone of modern organic electronics. These materials possess unique optoelectronic properties that make them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). clu-in.org

Palladium-catalyzed cross-coupling reactions, particularly Suzuki and Sonogashira couplings, are primary methods for synthesizing conjugated polymers. clu-in.org this compound can be envisioned as a monomer in such polymerizations. The sequential reactivity of its C-I and C-Cl bonds would allow for the creation of highly defined, alternating copolymers. For example, a polymerization could proceed via a Sonogashira coupling at the iodo-position with a di-alkyne comonomer, followed by a Suzuki coupling at the chloro-position with a diboronic acid comonomer, leading to a complex, multifunctional conjugated polymer. This approach offers precise control over the polymer's final structure and, consequently, its material properties.

Table 2: Common Cross-Coupling Reactions for Conjugated System Synthesis

Reaction Name Coupling Partners Bond Formed Key Features
Suzuki Coupling Organoboron (e.g., boronic acid) + Organohalide C(sp²)–C(sp²) Tolerant of many functional groups; mild reaction conditions. rsc.org

| Sonogashira Coupling | Terminal Alkyne + Organohalide | C(sp²)–C(sp) | Forms an internal alkyne; requires a copper co-catalyst. researchgate.netorganic-chemistry.org |

Role in the Synthesis of Specialized Organic Compounds

Beyond its use in materials science, this compound is a precursor for a variety of specialized organic compounds. The ability to selectively introduce substituents allows for the synthesis of highly functionalized naphthalene derivatives that can be used as ligands for metal catalysts, probes for biological imaging, or intermediates in the total synthesis of natural products.

The Sonogashira reaction, for example, provides a direct route to introduce alkynyl groups onto the naphthalene core. researchgate.netorganic-chemistry.org This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org By reacting this compound with a terminal alkyne, one can selectively form a C(sp²)-C(sp) bond at the 1-position. The resulting 1-alkynyl-2-chloronaphthalene is a versatile intermediate itself, as the alkyne can undergo further reactions (e.g., cycloadditions, reductions) and the remaining chloro group can be functionalized via a second cross-coupling reaction. This stepwise approach provides access to a wide array of complex and specialized naphthalene derivatives.

Retrosynthetic Analysis for the Synthesis of 2 Chloro 1 Iodonaphthalene and Its Derivatives

Disconnection Strategies for Halogenated Naphthalenes

The primary strategy in the retrosynthesis of halogenated aromatic compounds involves C-X (carbon-halogen) bond disconnections. These disconnections are the reverse of halogenation reactions. For 2-chloro-1-iodonaphthalene, two primary C-X disconnections are possible: one for the C-I bond and one for the C-Cl bond. The order of these disconnections is a critical strategic decision.

Disconnection of the C-I bond: This leads to 2-chloronaphthalene (B1664065) as a precursor. The forward reaction would be a direct iodination of 2-chloronaphthalene. This is a common and viable strategy, as methods for regioselective iodination of naphthalenes exist.

Disconnection of the C-Cl bond: This suggests 1-iodonaphthalene (B165133) as the precursor, which would then be chlorinated. The feasibility of this step depends on the directing effects of the iodine atom on the subsequent chlorination.

Simultaneous Disconnection: In some cases, both halogens might be introduced from a common precursor, such as a diazonium salt derived from an aminonaphthalene. For instance, a disconnection of both C-X bonds could lead back to 2-amino-1-naphthalenesulfonic acid or a related aminonaphthalene, which can undergo Sandmeyer-type reactions.

Another key strategic consideration is Functional Group Interconversion (FGI). An amino group or a nitro group can be converted into a halogen via diazonium intermediates. Therefore, a retrosynthetic step could involve an FGI of a halogen to a nitro or amino group, which can then be disconnected from the aromatic ring.

Table 1: Potential Disconnection Pathways for this compound

Disconnection Type Bond Broken Precursor Molecule Corresponding Forward Reaction
C-I Disconnection C1-I 2-Chloronaphthalene Electrophilic Iodination
C-Cl Disconnection C2-Cl 1-Iodonaphthalene Electrophilic Chlorination
FGI & C-N Disconnection C1-N or C2-N 1-Iodo-2-aminonaphthalene or 2-Chloro-1-aminonaphthalene Sandmeyer Reaction

Strategic Planning for Regioselective Halogen Introduction in Naphthalene (B1677914) Rings

Achieving the correct 1,2-dihalo substitution pattern on the naphthalene ring is the central challenge. The strategy relies on understanding and manipulating the directing effects of substituents already present on the ring during electrophilic aromatic substitution reactions.

Naphthalene itself preferentially undergoes electrophilic substitution at the C1 (α) position due to the greater stability of the resulting carbocation intermediate. To achieve substitution at other positions, one must leverage the directing effects of existing functional groups.

Strategy 1: Halogenation of 2-Substituted Naphthalene: Starting with a precursor like 2-chloronaphthalene, the existing chloro group is an ortho-, para-director. The ortho positions are C1 and C3, and the para position is C7. Therefore, direct iodination of 2-chloronaphthalene can be expected to yield a mixture of products, with substitution potentially occurring at the C1 position. The challenge is to enhance the selectivity for the C1 position over others. The use of specific catalysts or reaction conditions can influence this regioselectivity. For example, palladium-catalyzed C-H halogenation often employs a directing group at the C1 position to selectively functionalize the C2 or C8 (peri) positions.

Strategy 2: Halogenation of 1-Substituted Naphthalene: If one starts with 1-iodonaphthalene, the iodo group is also an ortho-, para-director. The ortho position is C2, and the para position is C4. Direct chlorination of 1-iodonaphthalene could therefore lead to the desired this compound. The regioselectivity of this step would be crucial.

Strategy 3: Blocking Groups and Diazonium Chemistry: A more complex but highly regioselective strategy involves using blocking groups or starting from a precursor where the positions are already defined by other functional groups. For instance, starting with 2-naphthol, one could introduce an iodine at the C1 position. The hydroxyl group could then be removed or converted. Alternatively, starting with an appropriately substituted aminonaphthalene allows for the introduction of halogens via the Sandmeyer reaction, which offers excellent regiocontrol based on the position of the initial amino group.

Recent methodologies have focused on developing highly regioselective halogenations. Using N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP) can provide mild and selective halogenation of arenes without additional catalysts.

Computer-Aided Retrosynthesis for Complex Naphthalene Targets

Computer-Aided Synthesis Planning (CASP) has emerged as a powerful tool for designing synthetic routes for complex molecules. These programs use extensive databases of chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections and entire synthesis pathways.

For a target like this compound, a CASP tool would operate as follows:

Target Input: The structure of this compound is provided as the input.

Disconnection Analysis: The software identifies potential disconnections based on its library of known chemical transformations. For this target, it would likely prioritize C-I and C-Cl bond disconnections, corresponding to electrophilic halogenation reactions. It may also identify FGI pathways involving diazonium salts.

Precursor Evaluation: The program evaluates the generated precursors (e.g., 2-chloronaphthalene, 1-iodonaphthalene) for commercial availability or synthetic accessibility. This process is repeated recursively until simple, available starting materials are reached.

Route Ranking: Modern CASP tools, often enhanced with machine learning and AI, can score and rank the proposed synthetic routes based on factors like step count, predicted yield, cost of starting materials, and reaction conditions.

Several platforms, such as ASKCOS, Reaxys, and Synthia, have demonstrated the ability to generate plausible synthetic routes that rival those designed by expert chemists. These tools can be particularly useful for identifying non-obvious or novel synthetic strategies for complex halogenated aromatic systems, potentially reducing the time and resources spent in the laboratory. The integration of biocatalytic reaction rules into planners like RetroBioCat also opens up possibilities for chemoenzymatic routes.

Q & A

Q. How to ensure ethical compliance in human cell-based studies of this compound?

  • Methodological Answer : Adhere to IRB protocols for primary cell isolation. Disclose conflicts of interest and cytotoxicity thresholds in publications. For in vivo studies, follow ARRIVE 2.0 guidelines for animal welfare reporting .

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